In Vivo Endotoxemia Protection vs. Adenosine
In a head-to-head in vivo study, a single 100 mg/kg dose of 142130-73-2 (MDL 201112) provided >90% protection in a lethal LPS/D-galactosamine challenge model in mice. In stark contrast, adenosine (ADO), its natural counterpart, failed to provide any protection at all. The study attributes this difference to the rapid in vivo metabolism of adenosine, highlighting the functional advantage of the compound's stable carbocyclic scaffold [1].
Adenosine: 0% protection
| Evidence Dimension | In vivo protective efficacy in lethal endotoxemia model |
|---|---|
| Target Compound Data | >90% protection |
| Comparator Or Baseline | Adenosine (ADO): 0% protection |
| Quantified Difference | Absolute difference of >90% protection rate |
| Conditions | Murine model, LPS/D-galactosamine challenge, 100 mg/kg i.p. dose [1] |
Why This Matters
This is a critical go/no-go differentiator; it proves that the natural analog is functionally useless in vivo for this application, directly justifying the procurement of the engineered, stable carbocyclic analog 142130-73-2.
- [1] Parmely, M. J., et al. (1993). Adenosine and a related carbocyclic nucleoside analogue selectively inhibit tumor necrosis factor-alpha production and protect mice against endotoxin challenge. Journal of Immunology, 151(1), 389-396. PMID: 8326132. View Source
